6-[(2,4-Dichlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
CAS No.: 19849-11-7
Cat. No.: VC16055068
Molecular Formula: C14H13Cl2NO3
Molecular Weight: 314.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19849-11-7 |
|---|---|
| Molecular Formula | C14H13Cl2NO3 |
| Molecular Weight | 314.2 g/mol |
| IUPAC Name | 6-[(2,4-dichlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |
| Standard InChI | InChI=1S/C14H13Cl2NO3/c15-8-5-6-12(11(16)7-8)17-13(18)9-3-1-2-4-10(9)14(19)20/h1-2,5-7,9-10H,3-4H2,(H,17,18)(H,19,20) |
| Standard InChI Key | YRHPZOHJQBKKAC-UHFFFAOYSA-N |
| Canonical SMILES | C1C=CCC(C1C(=O)NC2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Introduction
6-[(2,4-Dichlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is a synthetic organic compound characterized by its unique molecular structure and potential applications in chemistry and medicine. This compound belongs to the category of organic compounds known as carbamates and carboxylic acids. Its molecular formula is C14H13Cl2NO3, with a molecular weight of approximately 314.2 g/mol.
Synthesis of 6-[(2,4-Dichlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
The synthesis of this compound typically involves the reaction of 2,4-dichloroaniline with cyclohex-3-ene-1-carboxylic acid. Coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as N,N-dimethylaminopyridine (DMAP) are used under controlled conditions to optimize yield and purity. The reaction conditions, including temperature, solvent choice, and reaction time, must be carefully optimized to ensure high yields and minimal by-products.
Chemical Reactions and Applications
6-[(2,4-Dichlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid can participate in various chemical reactions. Common reagents for these reactions include hydrogen gas with palladium catalysts for reductions and various amines for substitution reactions. The specific products formed depend on the reaction conditions and the reagents used.
This compound has several significant applications, including potential therapeutic uses in areas such as anti-inflammatory or anticancer treatments. Its dual interaction mechanism suggests biological activity that could be leveraged in drug development.
Comparison with Similar Compounds
Several compounds share structural similarities with 6-[(2,4-Dichlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid. For example:
These compounds highlight the diversity of carbamoyl-substituted cyclohexene derivatives and their potential applications in medicinal chemistry.
Research Findings and Future Directions
Research on 6-[(2,4-Dichlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is ongoing, with a focus on elucidating its interactions with biological targets. Preliminary studies suggest potential therapeutic applications, although detailed mechanisms of action remain under investigation. Further studies are needed to fully explore its biological activity and potential uses in drug development.
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